Adrogolide Hydrochloride

Description

Properties

CAS No. |

166591-11-3 |

|---|---|

Molecular Formula |

C22H26ClNO4S |

Molecular Weight |

436.0 g/mol |

IUPAC Name |

[(1S,10R)-4-acetyloxy-15-propyl-14-thia-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17),15-pentaen-5-yl] acetate;hydrochloride |

InChI |

InChI=1S/C22H25NO4S.ClH/c1-4-5-15-9-17-21(28-15)11-23-18-7-6-14-8-19(26-12(2)24)20(27-13(3)25)10-16(14)22(17)18;/h8-10,18,22-23H,4-7,11H2,1-3H3;1H/t18-,22+;/m1./s1 |

InChI Key |

NPEZSCRKHFTLPE-MYXGOWFTSA-N |

Isomeric SMILES |

CCCC1=CC2=C(S1)CN[C@H]3[C@H]2C4=CC(=C(C=C4CC3)OC(=O)C)OC(=O)C.Cl |

Canonical SMILES |

CCCC1=CC2=C(S1)CNC3C2C4=CC(=C(C=C4CC3)OC(=O)C)OC(=O)C.Cl |

Appearance |

Solid Powder |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Synonyms |

A-86929; 9,10-Dihydroxy-2-propyl-4,5,5a(R),6,7,11b(S)-hexahydrobenzo[f]thieno[2,3-c]quinoline |

Origin of Product |

United States |

Foundational & Exploratory

The Prodrug Adrogolide Hydrochloride: A Technical Guide to its Conversion to the Potent Dopamine D1 Agonist A-86929

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adrogolide Hydrochloride (ABT-431) is a diacetyl ester prodrug of A-86929, a potent and selective dopamine (B1211576) D1 receptor full agonist. Developed to enhance chemical stability and improve bioavailability, Adrogolide undergoes rapid biotransformation in plasma to its active metabolite, A-86929. This technical guide provides an in-depth overview of this conversion, detailing the pharmacological profiles of both the prodrug and its active form, summarizing key quantitative data, and outlining the experimental methodologies used in their characterization. The guide also visualizes the relevant biological pathways and experimental workflows to provide a comprehensive resource for researchers in the field of neuroscience and drug development.

Introduction

A-86929 is a potent and selective agonist for the dopamine D1 receptor, a key target in the treatment of neurological and psychiatric disorders, most notably Parkinson's disease.[1] However, the catechol moiety in A-86929's structure presents challenges in terms of chemical stability and oral bioavailability. To overcome these limitations, the diacetyl prodrug, this compound (ABT-431), was developed.[1] This strategy involves masking the reactive hydroxyl groups of the catechol with acetyl groups, rendering the molecule more stable for administration. Following administration, Adrogolide is designed to be rapidly hydrolyzed by plasma esterases, releasing the active A-86929 in systemic circulation.[1] This guide will explore the critical aspects of this prodrug-to-drug conversion.

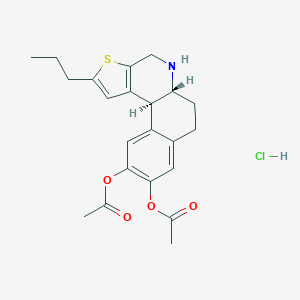

Chemical Structures

The chemical structures of this compound and its active metabolite A-86929 are presented below.

This compound (ABT-431)

-

Chemical Formula: C₂₂H₂₆ClNO₄S[2]

-

Molecular Weight: 435.96 g/mol [2]

-

IUPAC Name: (5aR,11bS)-2-propyl-4,5,5a,6,7,11b-hexahydrobenzo[f]thieno[2,3-c]quinoline-9,10-diol diacetate hydrochloride[2]

A-86929

-

Chemical Formula: C₁₈H₂₁NO₂S[3]

-

Molecular Weight: 315.43 g/mol [3]

-

IUPAC Name: (5aR,11bS)-2-propyl-4,5,5a,6,7,11b-hexahydrobenzo[f]thieno[2,3-c]quinoline-9,10-diol[3]

Biotransformation of Adrogolide to A-86929

The conversion of the prodrug Adrogolide to its active form, A-86929, is a rapid and efficient process that occurs primarily in the plasma. This biotransformation is a critical step in the drug's mechanism of action.

Mechanism of Conversion

The conversion is a hydrolysis reaction catalyzed by esterase enzymes present in the blood plasma. The two acetyl ester groups on the catechol ring of Adrogolide are cleaved, yielding the free catechol structure of A-86929 and two molecules of acetic acid.

In Vitro Plasma Stability and Conversion Rate

Studies have demonstrated that Adrogolide is rapidly converted to A-86929 in plasma, with a reported half-life of less than one minute.[1] This rapid conversion ensures that the active drug is quickly made available to target receptors.

Table 1: In Vitro Conversion of Adrogolide to A-86929

| Parameter | Value | Species | Reference |

| Conversion Half-life | < 1 min | Human Plasma (in vitro) | [1] |

Pharmacological Profile of A-86929

A-86929 is a potent and selective full agonist at the dopamine D1 receptor. Its pharmacological activity is central to the therapeutic potential of Adrogolide.

Dopamine D1 Receptor Selectivity

In vitro studies have established the high selectivity of A-86929 for the dopamine D1 receptor over the D2 receptor.

Table 2: In Vitro Receptor Binding and Functional Selectivity of A-86929

| Assay Type | D1 Receptor | D2 Receptor | Selectivity (D1 vs. D2) | Reference |

| Binding Affinity (Ki) | ~20-fold higher affinity for D1 | Lower affinity | ~20-fold | [1] |

| Functional Potency (in vitro assays) | High Potency | Low Potency | >400-fold | [1] |

Dopamine D1 Receptor Signaling Pathway

Upon binding to the D1 receptor, A-86929 initiates a cascade of intracellular signaling events. The D1 receptor is a G-protein coupled receptor (GPCR) that is primarily coupled to the Gαs/olf stimulatory G-protein.

References

The Prodrug Adrogolide Hydrochloride: A Technical Guide to its Conversion to the Potent Dopamine D1 Agonist A-86929

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adrogolide Hydrochloride (ABT-431) is a diacetyl ester prodrug of A-86929, a potent and selective dopamine D1 receptor full agonist. Developed to enhance chemical stability and improve bioavailability, Adrogolide undergoes rapid biotransformation in plasma to its active metabolite, A-86929. This technical guide provides an in-depth overview of this conversion, detailing the pharmacological profiles of both the prodrug and its active form, summarizing key quantitative data, and outlining the experimental methodologies used in their characterization. The guide also visualizes the relevant biological pathways and experimental workflows to provide a comprehensive resource for researchers in the field of neuroscience and drug development.

Introduction

A-86929 is a potent and selective agonist for the dopamine D1 receptor, a key target in the treatment of neurological and psychiatric disorders, most notably Parkinson's disease.[1] However, the catechol moiety in A-86929's structure presents challenges in terms of chemical stability and oral bioavailability. To overcome these limitations, the diacetyl prodrug, this compound (ABT-431), was developed.[1] This strategy involves masking the reactive hydroxyl groups of the catechol with acetyl groups, rendering the molecule more stable for administration. Following administration, Adrogolide is designed to be rapidly hydrolyzed by plasma esterases, releasing the active A-86929 in systemic circulation.[1] This guide will explore the critical aspects of this prodrug-to-drug conversion.

Chemical Structures

The chemical structures of this compound and its active metabolite A-86929 are presented below.

This compound (ABT-431)

-

Chemical Formula: C₂₂H₂₆ClNO₄S[2]

-

Molecular Weight: 435.96 g/mol [2]

-

IUPAC Name: (5aR,11bS)-2-propyl-4,5,5a,6,7,11b-hexahydrobenzo[f]thieno[2,3-c]quinoline-9,10-diol diacetate hydrochloride[2]

A-86929

-

Chemical Formula: C₁₈H₂₁NO₂S[3]

-

Molecular Weight: 315.43 g/mol [3]

-

IUPAC Name: (5aR,11bS)-2-propyl-4,5,5a,6,7,11b-hexahydrobenzo[f]thieno[2,3-c]quinoline-9,10-diol[3]

Biotransformation of Adrogolide to A-86929

The conversion of the prodrug Adrogolide to its active form, A-86929, is a rapid and efficient process that occurs primarily in the plasma. This biotransformation is a critical step in the drug's mechanism of action.

Mechanism of Conversion

The conversion is a hydrolysis reaction catalyzed by esterase enzymes present in the blood plasma. The two acetyl ester groups on the catechol ring of Adrogolide are cleaved, yielding the free catechol structure of A-86929 and two molecules of acetic acid.

In Vitro Plasma Stability and Conversion Rate

Studies have demonstrated that Adrogolide is rapidly converted to A-86929 in plasma, with a reported half-life of less than one minute.[1] This rapid conversion ensures that the active drug is quickly made available to target receptors.

Table 1: In Vitro Conversion of Adrogolide to A-86929

| Parameter | Value | Species | Reference |

| Conversion Half-life | < 1 min | Human Plasma (in vitro) | [1] |

Pharmacological Profile of A-86929

A-86929 is a potent and selective full agonist at the dopamine D1 receptor. Its pharmacological activity is central to the therapeutic potential of Adrogolide.

Dopamine D1 Receptor Selectivity

In vitro studies have established the high selectivity of A-86929 for the dopamine D1 receptor over the D2 receptor.

Table 2: In Vitro Receptor Binding and Functional Selectivity of A-86929

| Assay Type | D1 Receptor | D2 Receptor | Selectivity (D1 vs. D2) | Reference |

| Binding Affinity (Ki) | ~20-fold higher affinity for D1 | Lower affinity | ~20-fold | [1] |

| Functional Potency (in vitro assays) | High Potency | Low Potency | >400-fold | [1] |

Dopamine D1 Receptor Signaling Pathway

Upon binding to the D1 receptor, A-86929 initiates a cascade of intracellular signaling events. The D1 receptor is a G-protein coupled receptor (GPCR) that is primarily coupled to the Gαs/olf stimulatory G-protein.

References

Adrogolide Hydrochloride: A Technical Guide to its Dopamine D1 Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrogolide Hydrochloride (formerly ABT-431 or DAS-431) is a prodrug that undergoes rapid conversion in plasma (less than one minute) to its active metabolite, A-86929.[1][2][3] This active compound is a potent, full agonist of the dopamine (B1211576) D1 receptor.[1][2][3] Its high selectivity for the D1 receptor over the D2 receptor subtype has made it a significant tool in neuroscience research and a candidate for therapeutic development in conditions such as Parkinson's disease and cocaine addiction.[1][2][4] This technical guide provides an in-depth analysis of the dopamine D1 receptor selectivity of Adrogolide's active metabolite, A-86929, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.

Quantitative Data on Receptor Selectivity

The selectivity of A-86929 for the dopamine D1 receptor is a critical aspect of its pharmacological profile. This selectivity has been quantified through both receptor binding and functional assays, which reveal a significant distinction between its affinity for different dopamine receptor subtypes.

| Receptor Subtype | Binding Affinity (Ki) | Functional Potency (EC50) | Selectivity Ratio (D2/D1) |

| Dopamine D1 | ~50 nM (pKi = 7.3)[5][6] | Not explicitly stated | Binding: ~20-fold[3] |

| Dopamine D2 | Low micromolar range[1] | Not explicitly stated | Functional: >400-fold[1][2][3] |

Note: The binding affinity for the D2 receptor is described as being in the low micromolar range, indicating a significantly lower affinity compared to the D1 receptor. This difference in affinity is even more pronounced in functional assays, highlighting the compound's strong functional selectivity for the D1 receptor.

Experimental Protocols

The determination of Adrogolide's (A-86929) receptor selectivity relies on established in vitro pharmacological assays. The following are detailed methodologies for the key experiments cited.

Radioligand Binding Assay for D1 and D2 Receptors

This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of A-86929 for the dopamine D1 and D2 receptors.

Materials:

-

Cell membranes prepared from cells expressing human dopamine D1 or D2 receptors.

-

Radioligand for D1 receptor: [³H]SCH23390.

-

Radioligand for D2 receptor: [³H]Spiperone.

-

A-86929 (unlabeled test compound).

-

Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl).

-

Glass fiber filters.

-

Scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor and isolate the membrane fraction through centrifugation. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of A-86929.

-

Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of A-86929 that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylyl Cyclase Functional Assay

This assay measures the ability of an agonist to stimulate the production of cyclic AMP (cAMP), a key second messenger in the D1 receptor signaling pathway.

Objective: To determine the functional potency (EC50) and efficacy of A-86929 at the dopamine D1 receptor.

Materials:

-

Intact cells expressing the human dopamine D1 receptor.

-

A-86929 (test agonist).

-

Assay medium (e.g., DMEM with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).

-

cAMP assay kit (e.g., ELISA, HTRF, or fluorescence-based).

Procedure:

-

Cell Culture: Plate the cells in a 96-well plate and allow them to adhere.

-

Agonist Stimulation: Replace the culture medium with the assay medium containing varying concentrations of A-86929.

-

Incubation: Incubate the cells for a defined period (e.g., 15-30 minutes) at 37°C to allow for cAMP production.

-

Cell Lysis: Lyse the cells to release the intracellular cAMP.

-

cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a suitable cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the log concentration of A-86929 to generate a dose-response curve. Determine the EC50 value, which is the concentration of A-86929 that produces 50% of the maximal response.

Visualizing Molecular Interactions and Workflows

Dopamine D1 Receptor Signaling Pathway

Activation of the D1 receptor by an agonist like A-86929 initiates a cascade of intracellular events, primarily through the canonical Gs protein-coupled pathway.

Caption: Canonical Dopamine D1 Receptor Signaling Pathway Activated by A-86929.

Experimental Workflow for Determining D1/D2 Selectivity

The process of determining the receptor selectivity of a compound like A-86929 involves a series of integrated experimental steps.

References

- 1. Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. drugtargetreview.com [drugtargetreview.com]

- 4. indigobiosciences.com [indigobiosciences.com]

- 5. cdn-links.lww.com [cdn-links.lww.com]

- 6. innoprot.com [innoprot.com]

Adrogolide Hydrochloride: A Technical Guide to its Dopamine D1 Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrogolide Hydrochloride (formerly ABT-431 or DAS-431) is a prodrug that undergoes rapid conversion in plasma (less than one minute) to its active metabolite, A-86929.[1][2][3] This active compound is a potent, full agonist of the dopamine D1 receptor.[1][2][3] Its high selectivity for the D1 receptor over the D2 receptor subtype has made it a significant tool in neuroscience research and a candidate for therapeutic development in conditions such as Parkinson's disease and cocaine addiction.[1][2][4] This technical guide provides an in-depth analysis of the dopamine D1 receptor selectivity of Adrogolide's active metabolite, A-86929, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.

Quantitative Data on Receptor Selectivity

The selectivity of A-86929 for the dopamine D1 receptor is a critical aspect of its pharmacological profile. This selectivity has been quantified through both receptor binding and functional assays, which reveal a significant distinction between its affinity for different dopamine receptor subtypes.

| Receptor Subtype | Binding Affinity (Ki) | Functional Potency (EC50) | Selectivity Ratio (D2/D1) |

| Dopamine D1 | ~50 nM (pKi = 7.3)[5][6] | Not explicitly stated | Binding: ~20-fold[3] |

| Dopamine D2 | Low micromolar range[1] | Not explicitly stated | Functional: >400-fold[1][2][3] |

Note: The binding affinity for the D2 receptor is described as being in the low micromolar range, indicating a significantly lower affinity compared to the D1 receptor. This difference in affinity is even more pronounced in functional assays, highlighting the compound's strong functional selectivity for the D1 receptor.

Experimental Protocols

The determination of Adrogolide's (A-86929) receptor selectivity relies on established in vitro pharmacological assays. The following are detailed methodologies for the key experiments cited.

Radioligand Binding Assay for D1 and D2 Receptors

This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of A-86929 for the dopamine D1 and D2 receptors.

Materials:

-

Cell membranes prepared from cells expressing human dopamine D1 or D2 receptors.

-

Radioligand for D1 receptor: [³H]SCH23390.

-

Radioligand for D2 receptor: [³H]Spiperone.

-

A-86929 (unlabeled test compound).

-

Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl).

-

Glass fiber filters.

-

Scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor and isolate the membrane fraction through centrifugation. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of A-86929.

-

Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of A-86929 that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylyl Cyclase Functional Assay

This assay measures the ability of an agonist to stimulate the production of cyclic AMP (cAMP), a key second messenger in the D1 receptor signaling pathway.

Objective: To determine the functional potency (EC50) and efficacy of A-86929 at the dopamine D1 receptor.

Materials:

-

Intact cells expressing the human dopamine D1 receptor.

-

A-86929 (test agonist).

-

Assay medium (e.g., DMEM with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).

-

cAMP assay kit (e.g., ELISA, HTRF, or fluorescence-based).

Procedure:

-

Cell Culture: Plate the cells in a 96-well plate and allow them to adhere.

-

Agonist Stimulation: Replace the culture medium with the assay medium containing varying concentrations of A-86929.

-

Incubation: Incubate the cells for a defined period (e.g., 15-30 minutes) at 37°C to allow for cAMP production.

-

Cell Lysis: Lyse the cells to release the intracellular cAMP.

-

cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a suitable cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the log concentration of A-86929 to generate a dose-response curve. Determine the EC50 value, which is the concentration of A-86929 that produces 50% of the maximal response.

Visualizing Molecular Interactions and Workflows

Dopamine D1 Receptor Signaling Pathway

Activation of the D1 receptor by an agonist like A-86929 initiates a cascade of intracellular events, primarily through the canonical Gs protein-coupled pathway.

Caption: Canonical Dopamine D1 Receptor Signaling Pathway Activated by A-86929.

Experimental Workflow for Determining D1/D2 Selectivity

The process of determining the receptor selectivity of a compound like A-86929 involves a series of integrated experimental steps.

References

- 1. Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. drugtargetreview.com [drugtargetreview.com]

- 4. indigobiosciences.com [indigobiosciences.com]

- 5. cdn-links.lww.com [cdn-links.lww.com]

- 6. innoprot.com [innoprot.com]

Adrogolide Hydrochloride: A Technical Guide for Drug Development Professionals

For Research Use Only. Not for human or veterinary use.

Introduction

Adrogolide hydrochloride, also known as ABT-431, is a prodrug that is rapidly converted in vivo to its active metabolite, A-86929. A-86929 is a potent and selective full agonist of the dopamine (B1211576) D1 receptor.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound, intended for researchers, scientists, and professionals in drug development. The compound has been investigated for its therapeutic potential in conditions such as Parkinson's disease and cocaine addiction.[1][3]

Chemical Structure and Properties

This compound is the diacetate ester prodrug of A-86929. This chemical modification enhances its stability.[2]

Chemical Structure:

-

IUPAC Name: Benzo(f)thieno(2,3-c)quinoline-9,10-diol, 4,5,5a,6,7,11b-hexahydro-2-propyl-, diacetate (ester), hydrochloride, (5aR-trans)-[3]

-

CAS Number: 166591-11-3[4]

-

Molecular Formula: C22H26ClNO4S[3]

-

Molecular Weight: 435.96 g/mol [3]

Physicochemical Properties:

| Property | Value | Source |

| Appearance | White to off-white solid powder | [3][5] |

| Purity | >98% (lot-specific) | [3][5] |

| Solubility | Soluble in DMSO, not in water. | [3] |

| Optical Rotation | -218.1° (C=1.25 g/100ml , MeOH, 25°C, 589nm) | [5] |

Synthesis

A synthetic route to this compound (ABT-431) has been described. The process involves several steps, starting from 6,7-dimethoxy-1-tetralone. Key stages of the synthesis include the reduction of the tetralone, dehydration, nitration, and condensation with N-tert-butyl-5-propylthiophene-2-carboxamide. The resulting intermediate undergoes reduction and cyclization. The enantiomerically pure active compound, A-86929, is obtained through chiral chromatography. The final steps involve demethylation and subsequent acetylation to yield the diacetate ester, followed by treatment with ethereal HCl to form the hydrochloride salt.[6] A more recent enantioselective synthesis of the active metabolite A-86929 has also been reported, starting from 4-bromo-2-propylthiophene (B1609895) and involving a key condensation step with a chiral butyramide (B146194) derivative.[6]

Analytical Methods

High-Performance Liquid Chromatography (HPLC):

A validated HPLC method is crucial for the purity assessment and quantification of this compound. While a specific validated method for this compound is not publicly available in the provided search results, a general approach to developing and validating such a method would follow ICH guidelines. Key parameters to consider include:

-

Column: A reverse-phase column, such as a C18, is typically suitable for this type of molecule.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) would be optimized for separation.

-

Detection: UV detection at a wavelength of maximum absorbance for this compound.

-

Validation Parameters: The method should be validated for specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[7][8][9]

Pharmacology

This compound is a prodrug that is rapidly hydrolyzed in plasma (half-life < 1 minute) to its active form, A-86929.[2] A-86929 is a potent and highly selective full agonist for the dopamine D1 receptor. In in vitro functional assays, A-86929 has been shown to be over 400 times more selective for the D1 receptor than the D2 receptor.[1][10]

Mechanism of Action & Signaling Pathway:

Activation of the dopamine D1 receptor by A-86929 initiates a downstream signaling cascade. The D1 receptor is a G-protein coupled receptor (GPCR) that is primarily coupled to the Gαs/olf subunit. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). A key substrate of PKA in dopaminoceptive neurons is the phosphoprotein DARPP-32 (Dopamine- and cAMP-Regulated Phosphoprotein, 32 kDa). Phosphorylation of DARPP-32 by PKA converts it into a potent inhibitor of Protein Phosphatase-1 (PP1). The inhibition of PP1 leads to an increased phosphorylation state of various downstream effector proteins, ultimately modulating neuronal excitability and gene expression.

Experimental Protocols

Radioligand Binding Assay for Dopamine D1 Receptor

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of A-86929 for the dopamine D1 receptor.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human dopamine D1 receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: e.g., [3H]-SCH23390 (a D1-selective antagonist).

-

Unlabeled ligand: A-86929.

-

Non-specific binding control: e.g., (+)Butaclamol or a high concentration of unlabeled SCH23390.

-

Binding buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Wash buffer: Ice-cold binding buffer.

-

96-well plates.

-

Glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethylenimine (PEI).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the D1 receptor in a cold lysis buffer and pellet the membranes by centrifugation. Wash the pellet and resuspend in binding buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:

-

150 µL of the membrane preparation (typically 3-20 µg of protein).

-

50 µL of competing test compound (A-86929 at various concentrations) or buffer for total binding.

-

50 µL of a non-specific binding control for determining non-specific binding.

-

50 µL of the radioligand at a concentration near its Kd.

-

-

Incubation: Incubate the plate for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., 30°C) with gentle agitation to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester.

-

Washing: Wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the competition binding data using non-linear regression to determine the IC50 value of A-86929. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11][12][13]

cAMP Accumulation Functional Assay

This protocol outlines a method to measure the functional activity of A-86929 at the dopamine D1 receptor by quantifying cAMP accumulation in whole cells.

Materials:

-

A cell line stably expressing the human dopamine D1 receptor (e.g., HEK293 or CHO cells).

-

Cell culture medium.

-

Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 0.5 mM IBMX).

-

A-86929 at various concentrations.

-

A cAMP detection kit (e.g., HTRF, AlphaScreen, or GloSensor-based assays).

-

384-well white opaque plates.

Procedure:

-

Cell Culture and Plating: Culture the D1 receptor-expressing cells to an appropriate confluency. Harvest the cells and resuspend them in stimulation buffer at a determined concentration. Dispense the cell suspension into the wells of the 384-well plate.

-

Compound Addition: Add varying concentrations of A-86929 to the wells. Include a vehicle control (for basal cAMP levels) and a positive control (e.g., a known D1 agonist or forskolin (B1673556) to directly stimulate adenylyl cyclase).

-

Incubation: Incubate the plate for a specific time (e.g., 30 minutes) at room temperature or 37°C to allow for cAMP production.

-

Cell Lysis and Detection: Add the lysis buffer and detection reagents from the cAMP assay kit to each well.

-

Signal Measurement: After an appropriate incubation period as per the kit instructions, measure the signal (e.g., fluorescence, luminescence, or time-resolved fluorescence) using a plate reader.

-

Data Analysis: Generate a standard curve using known concentrations of cAMP. Convert the raw data from the experimental wells to cAMP concentrations. Plot the cAMP concentration against the log concentration of A-86929 and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.[14][15][16]

Preclinical and Clinical Overview

Preclinical Studies:

In rodent and primate models of Parkinson's disease, this compound (administered as its active form A-86929) has demonstrated efficacy in improving motor deficits.[1][2] For instance, in rats with unilateral 6-hydroxydopamine lesions, it induced contralateral rotations, a standard behavioral measure of dopaminergic activity.[2] In MPTP-lesioned marmosets, it improved disability scores and locomotor activity.[1]

Clinical Studies:

In clinical trials involving patients with Parkinson's disease, intravenous administration of this compound has shown antiparkinsonian efficacy comparable to that of L-DOPA.[1][10] Some studies suggested a reduced propensity to induce dyskinesia compared to L-DOPA.[10] However, the oral bioavailability of this compound is low (approximately 4%) due to extensive first-pass metabolism.[1]

Conclusion

This compound, as a prodrug for the potent and selective dopamine D1 receptor agonist A-86929, represents a significant tool for investigating the therapeutic potential of D1 receptor modulation. This guide has provided an in-depth overview of its chemical properties, synthesis, analytical methods, and pharmacological profile, including its mechanism of action and relevant experimental protocols. This information is intended to support further research and development efforts in the field of dopaminergic therapeutics.

References

- 1. Adrogolide HCl (ABT-431; DAS-431), a prodrug of the dopamine D1 receptor agonist, A-86929: preclinical pharmacology and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ABT-431: the diacetyl prodrug of A-86929, a potent and selective dopamine D1 receptor agonist: in vitro characterization and effects in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. This compound | C22H26ClNO4S | CID 6918298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.eu [file.medchemexpress.eu]

- 6. This compound, DAS-431, A-93431.1, ABT-431-药物合成数据库 [drugfuture.com]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. wjpmr.com [wjpmr.com]

- 9. ijarsct.co.in [ijarsct.co.in]

- 10. researchgate.net [researchgate.net]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]

- 13. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 15. resources.revvity.com [resources.revvity.com]

- 16. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Adrogolide Hydrochloride: A Technical Guide for Drug Development Professionals

For Research Use Only. Not for human or veterinary use.

Introduction

Adrogolide hydrochloride, also known as ABT-431, is a prodrug that is rapidly converted in vivo to its active metabolite, A-86929. A-86929 is a potent and selective full agonist of the dopamine D1 receptor.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound, intended for researchers, scientists, and professionals in drug development. The compound has been investigated for its therapeutic potential in conditions such as Parkinson's disease and cocaine addiction.[1][3]

Chemical Structure and Properties

This compound is the diacetate ester prodrug of A-86929. This chemical modification enhances its stability.[2]

Chemical Structure:

-

IUPAC Name: Benzo(f)thieno(2,3-c)quinoline-9,10-diol, 4,5,5a,6,7,11b-hexahydro-2-propyl-, diacetate (ester), hydrochloride, (5aR-trans)-[3]

-

CAS Number: 166591-11-3[4]

-

Molecular Formula: C22H26ClNO4S[3]

-

Molecular Weight: 435.96 g/mol [3]

Physicochemical Properties:

| Property | Value | Source |

| Appearance | White to off-white solid powder | [3][5] |

| Purity | >98% (lot-specific) | [3][5] |

| Solubility | Soluble in DMSO, not in water. | [3] |

| Optical Rotation | -218.1° (C=1.25 g/100ml , MeOH, 25°C, 589nm) | [5] |

Synthesis

A synthetic route to this compound (ABT-431) has been described. The process involves several steps, starting from 6,7-dimethoxy-1-tetralone. Key stages of the synthesis include the reduction of the tetralone, dehydration, nitration, and condensation with N-tert-butyl-5-propylthiophene-2-carboxamide. The resulting intermediate undergoes reduction and cyclization. The enantiomerically pure active compound, A-86929, is obtained through chiral chromatography. The final steps involve demethylation and subsequent acetylation to yield the diacetate ester, followed by treatment with ethereal HCl to form the hydrochloride salt.[6] A more recent enantioselective synthesis of the active metabolite A-86929 has also been reported, starting from 4-bromo-2-propylthiophene and involving a key condensation step with a chiral butyramide derivative.[6]

Analytical Methods

High-Performance Liquid Chromatography (HPLC):

A validated HPLC method is crucial for the purity assessment and quantification of this compound. While a specific validated method for this compound is not publicly available in the provided search results, a general approach to developing and validating such a method would follow ICH guidelines. Key parameters to consider include:

-

Column: A reverse-phase column, such as a C18, is typically suitable for this type of molecule.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) would be optimized for separation.

-

Detection: UV detection at a wavelength of maximum absorbance for this compound.

-

Validation Parameters: The method should be validated for specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[7][8][9]

Pharmacology

This compound is a prodrug that is rapidly hydrolyzed in plasma (half-life < 1 minute) to its active form, A-86929.[2] A-86929 is a potent and highly selective full agonist for the dopamine D1 receptor. In in vitro functional assays, A-86929 has been shown to be over 400 times more selective for the D1 receptor than the D2 receptor.[1][10]

Mechanism of Action & Signaling Pathway:

Activation of the dopamine D1 receptor by A-86929 initiates a downstream signaling cascade. The D1 receptor is a G-protein coupled receptor (GPCR) that is primarily coupled to the Gαs/olf subunit. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). A key substrate of PKA in dopaminoceptive neurons is the phosphoprotein DARPP-32 (Dopamine- and cAMP-Regulated Phosphoprotein, 32 kDa). Phosphorylation of DARPP-32 by PKA converts it into a potent inhibitor of Protein Phosphatase-1 (PP1). The inhibition of PP1 leads to an increased phosphorylation state of various downstream effector proteins, ultimately modulating neuronal excitability and gene expression.

Experimental Protocols

Radioligand Binding Assay for Dopamine D1 Receptor

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of A-86929 for the dopamine D1 receptor.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human dopamine D1 receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: e.g., [3H]-SCH23390 (a D1-selective antagonist).

-

Unlabeled ligand: A-86929.

-

Non-specific binding control: e.g., (+)Butaclamol or a high concentration of unlabeled SCH23390.

-

Binding buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Wash buffer: Ice-cold binding buffer.

-

96-well plates.

-

Glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethylenimine (PEI).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the D1 receptor in a cold lysis buffer and pellet the membranes by centrifugation. Wash the pellet and resuspend in binding buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:

-

150 µL of the membrane preparation (typically 3-20 µg of protein).

-

50 µL of competing test compound (A-86929 at various concentrations) or buffer for total binding.

-

50 µL of a non-specific binding control for determining non-specific binding.

-

50 µL of the radioligand at a concentration near its Kd.

-

-

Incubation: Incubate the plate for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., 30°C) with gentle agitation to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester.

-

Washing: Wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the competition binding data using non-linear regression to determine the IC50 value of A-86929. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11][12][13]

cAMP Accumulation Functional Assay

This protocol outlines a method to measure the functional activity of A-86929 at the dopamine D1 receptor by quantifying cAMP accumulation in whole cells.

Materials:

-

A cell line stably expressing the human dopamine D1 receptor (e.g., HEK293 or CHO cells).

-

Cell culture medium.

-

Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 0.5 mM IBMX).

-

A-86929 at various concentrations.

-

A cAMP detection kit (e.g., HTRF, AlphaScreen, or GloSensor-based assays).

-

384-well white opaque plates.

Procedure:

-

Cell Culture and Plating: Culture the D1 receptor-expressing cells to an appropriate confluency. Harvest the cells and resuspend them in stimulation buffer at a determined concentration. Dispense the cell suspension into the wells of the 384-well plate.

-

Compound Addition: Add varying concentrations of A-86929 to the wells. Include a vehicle control (for basal cAMP levels) and a positive control (e.g., a known D1 agonist or forskolin to directly stimulate adenylyl cyclase).

-

Incubation: Incubate the plate for a specific time (e.g., 30 minutes) at room temperature or 37°C to allow for cAMP production.

-

Cell Lysis and Detection: Add the lysis buffer and detection reagents from the cAMP assay kit to each well.

-

Signal Measurement: After an appropriate incubation period as per the kit instructions, measure the signal (e.g., fluorescence, luminescence, or time-resolved fluorescence) using a plate reader.

-

Data Analysis: Generate a standard curve using known concentrations of cAMP. Convert the raw data from the experimental wells to cAMP concentrations. Plot the cAMP concentration against the log concentration of A-86929 and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.[14][15][16]

Preclinical and Clinical Overview

Preclinical Studies:

In rodent and primate models of Parkinson's disease, this compound (administered as its active form A-86929) has demonstrated efficacy in improving motor deficits.[1][2] For instance, in rats with unilateral 6-hydroxydopamine lesions, it induced contralateral rotations, a standard behavioral measure of dopaminergic activity.[2] In MPTP-lesioned marmosets, it improved disability scores and locomotor activity.[1]

Clinical Studies:

In clinical trials involving patients with Parkinson's disease, intravenous administration of this compound has shown antiparkinsonian efficacy comparable to that of L-DOPA.[1][10] Some studies suggested a reduced propensity to induce dyskinesia compared to L-DOPA.[10] However, the oral bioavailability of this compound is low (approximately 4%) due to extensive first-pass metabolism.[1]

Conclusion

This compound, as a prodrug for the potent and selective dopamine D1 receptor agonist A-86929, represents a significant tool for investigating the therapeutic potential of D1 receptor modulation. This guide has provided an in-depth overview of its chemical properties, synthesis, analytical methods, and pharmacological profile, including its mechanism of action and relevant experimental protocols. This information is intended to support further research and development efforts in the field of dopaminergic therapeutics.

References

- 1. Adrogolide HCl (ABT-431; DAS-431), a prodrug of the dopamine D1 receptor agonist, A-86929: preclinical pharmacology and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ABT-431: the diacetyl prodrug of A-86929, a potent and selective dopamine D1 receptor agonist: in vitro characterization and effects in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. This compound | C22H26ClNO4S | CID 6918298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.eu [file.medchemexpress.eu]

- 6. This compound, DAS-431, A-93431.1, ABT-431-药物合成数据库 [drugfuture.com]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. wjpmr.com [wjpmr.com]

- 9. ijarsct.co.in [ijarsct.co.in]

- 10. researchgate.net [researchgate.net]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]

- 13. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 15. resources.revvity.com [resources.revvity.com]

- 16. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to Adrogolide Hydrochloride (CAS: 166591-11-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adrogolide Hydrochloride, also known as ASP9521 or ABT-431, is a fascinating small molecule that has been the subject of investigation for two distinct and significant therapeutic applications. Initially explored as a potent dopamine (B1211576) D1 receptor agonist for the treatment of Parkinson's disease and cocaine addiction, it was later identified as a selective inhibitor of 17β-hydroxysteroid dehydrogenase type 5 (17βHSD5), also known as aldo-keto reductase 1C3 (AKR1C3), a key enzyme in androgen biosynthesis implicated in castration-resistant prostate cancer. This dual-action profile makes this compound a compound of considerable interest in both neuroscience and oncology. This technical guide provides a comprehensive overview of its chemical properties, synthesis, mechanisms of action, and the experimental methodologies used in its preclinical and clinical evaluation.

Physicochemical and Pharmacokinetic Properties

This compound is the hydrochloride salt of the diacetate ester prodrug of A-86929, the active dopamine D1 receptor agonist.[1][2] As ASP9521, it has been characterized as a potent, selective, and orally bioavailable inhibitor of AKR1C3.[3]

| Property | Value | Reference(s) |

| CAS Number | 166591-11-3 | [2] |

| Molecular Formula | C22H26ClNO4S | [2] |

| Molecular Weight | 435.96 g/mol | [2] |

| Synonyms | ASP9521, ABT-431, DAS-431 | [3][4] |

| Appearance | White to off-white crystalline powder | [5] |

| Solubility | Soluble in water and various organic solvents | [5] |

| Oral Bioavailability (as ASP9521) | Rats: 35%, Dogs: 78%, Monkeys: 58% | [6] |

| Half-life (t1/2) in Humans (as ASP9521) | 16 to 35 hours | [1] |

| Active Metabolite (as a dopamine agonist) | A-86929 | [4] |

| Conversion to Active Metabolite | Rapidly converted in plasma (<1 min) | [4] |

Synthesis

The synthesis of this compound involves the preparation of its active core, A-86929, followed by diacetylation and salt formation. The asymmetric synthesis of A-86929 has been achieved through a five-step process with an overall yield of 56% and 95% enantiomeric excess.[7][8] The key steps include a catalytic enantioselective one-pot aziridination, followed by a Friedel–Crafts cyclization and a mild Pictet–Spengler cyclization.[7][8]

Mechanism of Action and Signaling Pathways

This compound exhibits two distinct mechanisms of action depending on the therapeutic context.

Dopamine D1 Receptor Agonism

As a prodrug, this compound (ABT-431) is rapidly converted in plasma to its active metabolite, A-86929.[4] A-86929 is a potent and selective full agonist of the dopamine D1 receptor.[4] The activation of D1 receptors, which are Gs-coupled, leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the activation of protein kinase A (PKA). This signaling cascade is crucial for motor control, motivation, and cognition.

References

- 1. Safety, tolerability and anti-tumour activity of the androgen biosynthesis inhibitor ASP9521 in patients with metastatic castration-resistant prostate cancer: multi-centre phase I/II study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. Facebook [cancer.gov]

- 4. Adrogolide HCl (ABT-431; DAS-431), a prodrug of the dopamine D1 receptor agonist, A-86929: preclinical pharmacology and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CAS 166591-11-3: this compound | CymitQuimica [cymitquimica.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Catalytic enantioselective synthesis of A-86929, a dopamine D1 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Catalytic enantioselective synthesis of A-86929, a dopamine D1 agonist - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Adrogolide Hydrochloride (CAS: 166591-11-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adrogolide Hydrochloride, also known as ASP9521 or ABT-431, is a fascinating small molecule that has been the subject of investigation for two distinct and significant therapeutic applications. Initially explored as a potent dopamine D1 receptor agonist for the treatment of Parkinson's disease and cocaine addiction, it was later identified as a selective inhibitor of 17β-hydroxysteroid dehydrogenase type 5 (17βHSD5), also known as aldo-keto reductase 1C3 (AKR1C3), a key enzyme in androgen biosynthesis implicated in castration-resistant prostate cancer. This dual-action profile makes this compound a compound of considerable interest in both neuroscience and oncology. This technical guide provides a comprehensive overview of its chemical properties, synthesis, mechanisms of action, and the experimental methodologies used in its preclinical and clinical evaluation.

Physicochemical and Pharmacokinetic Properties

This compound is the hydrochloride salt of the diacetate ester prodrug of A-86929, the active dopamine D1 receptor agonist.[1][2] As ASP9521, it has been characterized as a potent, selective, and orally bioavailable inhibitor of AKR1C3.[3]

| Property | Value | Reference(s) |

| CAS Number | 166591-11-3 | [2] |

| Molecular Formula | C22H26ClNO4S | [2] |

| Molecular Weight | 435.96 g/mol | [2] |

| Synonyms | ASP9521, ABT-431, DAS-431 | [3][4] |

| Appearance | White to off-white crystalline powder | [5] |

| Solubility | Soluble in water and various organic solvents | [5] |

| Oral Bioavailability (as ASP9521) | Rats: 35%, Dogs: 78%, Monkeys: 58% | [6] |

| Half-life (t1/2) in Humans (as ASP9521) | 16 to 35 hours | [1] |

| Active Metabolite (as a dopamine agonist) | A-86929 | [4] |

| Conversion to Active Metabolite | Rapidly converted in plasma (<1 min) | [4] |

Synthesis

The synthesis of this compound involves the preparation of its active core, A-86929, followed by diacetylation and salt formation. The asymmetric synthesis of A-86929 has been achieved through a five-step process with an overall yield of 56% and 95% enantiomeric excess.[7][8] The key steps include a catalytic enantioselective one-pot aziridination, followed by a Friedel–Crafts cyclization and a mild Pictet–Spengler cyclization.[7][8]

Mechanism of Action and Signaling Pathways

This compound exhibits two distinct mechanisms of action depending on the therapeutic context.

Dopamine D1 Receptor Agonism

As a prodrug, this compound (ABT-431) is rapidly converted in plasma to its active metabolite, A-86929.[4] A-86929 is a potent and selective full agonist of the dopamine D1 receptor.[4] The activation of D1 receptors, which are Gs-coupled, leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the activation of protein kinase A (PKA). This signaling cascade is crucial for motor control, motivation, and cognition.

References

- 1. Safety, tolerability and anti-tumour activity of the androgen biosynthesis inhibitor ASP9521 in patients with metastatic castration-resistant prostate cancer: multi-centre phase I/II study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. Facebook [cancer.gov]

- 4. Adrogolide HCl (ABT-431; DAS-431), a prodrug of the dopamine D1 receptor agonist, A-86929: preclinical pharmacology and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CAS 166591-11-3: this compound | CymitQuimica [cymitquimica.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Catalytic enantioselective synthesis of A-86929, a dopamine D1 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Catalytic enantioselective synthesis of A-86929, a dopamine D1 agonist - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Preclinical Pharmacology of Adrogolide Hydrochloride: An In-Depth Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrogolide Hydrochloride (formerly known as ABT-431) is a prodrug that is rapidly converted in vivo to its active metabolite, A-86929.[1][2][3] A-86929 is a potent and selective full agonist of the dopamine (B1211576) D1 receptor.[1][2][4] Developed as a potential therapeutic agent for neurological and psychiatric disorders, particularly Parkinson's disease and cocaine addiction, its preclinical evaluation has provided significant insights into the role of D1 receptor agonism in these conditions.[1][5] This technical guide provides a comprehensive review of the preclinical pharmacology of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing critical pathways and workflows.

Mechanism of Action & In Vitro Pharmacology

This compound is chemically more stable than its active metabolite, A-86929.[2] In plasma, it undergoes rapid conversion to A-86929, with a half-life of less than one minute.[1][2] A-86929 exhibits high affinity and selectivity for the dopamine D1 receptor.

Receptor Binding and Functional Activity

The in vitro pharmacological profile of A-86929 has been characterized through receptor binding and functional assays.

Table 1: In Vitro Receptor Binding and Functional Activity of A-86929

| Parameter | Value | Species/System | Reference |

| Receptor Binding | |||

| D1 Receptor Affinity (pKi) | 7.3 | Rat Caudate Homogenate | [4] |

| D1 vs. D2 Receptor Selectivity (Binding) | ~20-fold | Not Specified | [2] |

| Functional Activity | |||

| D1 vs. D2 Receptor Selectivity (Functional Assay) | >400-fold | In vitro functional assays | [1][2][3] |

| D1 Receptor Agonist Activity | Full Agonist | In vitro functional assays | [1][2] |

Experimental Protocols:

-

Receptor Binding Assays: The affinity of A-86929 for the D1 receptor was determined using homogenized rat caudate tissue. The assay measured the competition of A-86929 with a radiolabeled D1-selective antagonist, [¹²⁵I]SCH23982, for binding to the receptors. The pKi value was calculated from the concentration of A-86929 required to displace 50% of the radioligand.[4]

-

Functional Assays: The functional selectivity of A-86929 was assessed in vitro. While the specific functional assay is not detailed in the provided search results, such assays typically involve measuring the downstream signaling effects of receptor activation, such as changes in cyclic AMP (cAMP) levels in cells expressing the target receptor. The greater than 400-fold selectivity for D1 over D2 receptors was determined by comparing the relative potencies of A-86929 in these functional assays.[1][2][6]

In Vivo Pharmacology & Efficacy Models

The therapeutic potential of this compound has been evaluated in several well-established animal models of neurological disorders.

Parkinson's Disease Models

-

6-Hydroxydopamine (6-OHDA)-Lesioned Rat Model: This model mimics the dopamine depletion seen in Parkinson's disease by inducing a unilateral lesion of the nigrostriatal pathway. A-86929 and its prodrug, this compound, have been shown to induce contralateral rotations in these animals, a behavioral response indicative of dopamine receptor stimulation in the denervated striatum.[2]

-

MPTP-Lesioned Primate Model: The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is used to create a primate model that closely recapitulates the motor symptoms of Parkinson's disease. In MPTP-lesioned marmosets, this compound improved behavioral disability and locomotor activity scores.[1][3] Notably, in preclinical studies, it was as effective as levodopa (B1675098) in alleviating motor signs but with a reduced propensity for inducing dyskinesia.[7]

Table 2: In Vivo Efficacy of this compound and A-86929 in Parkinson's Disease Models

| Model | Species | Compound | Endpoint | Result | Reference |

| 6-OHDA Lesion | Rat | A-86929 | Contralateral Rotation | ED₅₀ = 0.24 µmol/kg s.c. | [2] |

| 6-OHDA Lesion | Rat | Adrogolide HCl | Contralateral Rotation | ED₅₀ = 0.54 µmol/kg s.c. | [2] |

| MPTP Lesion | Marmoset | Adrogolide HCl | Behavioral Disability & Locomotor Activity | Dose-dependent improvement; Minimum effective dose = 0.10 µmol/kg s.c. | [2] |

Experimental Protocols:

-

6-OHDA-Lesioned Rat Model: Adult male rats receive a unilateral injection of 6-hydroxydopamine into the medial forebrain bundle or the substantia nigra to selectively destroy dopamine neurons on one side of the brain. After a recovery period, the animals are administered the test compound, and the number of full contralateral (away from the lesioned side) rotations is counted over a specified time period as a measure of dopaminergic activity.

-

MPTP-Lesioned Primate Model: Marmosets or other non-human primates are treated with MPTP, which selectively destroys dopaminergic neurons in the substantia nigra, leading to the development of parkinsonian symptoms. Behavioral assessments, including locomotor activity and disability scores, are used to evaluate the efficacy of therapeutic interventions.

Other CNS Disorders

-

Cocaine Addiction Models: In a rodent model of cocaine craving and relapse, this compound was found to attenuate cocaine-seeking behavior without inducing this behavior on its own.[1][3]

-

Cognitive Deficit Models: this compound has been shown to reverse haloperidol-induced cognitive deficits in monkeys, suggesting a potential therapeutic role in treating cognitive dysfunction.[1]

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its rapid conversion to the active metabolite A-86929 and its route-dependent bioavailability.

Table 3: Pharmacokinetic Parameters of this compound

| Parameter | Species | Route | Value | Reference |

| Conversion to A-86929 | In vitro (plasma) | - | t½ < 1 minute | [1][2] |

| Oral Bioavailability | Human | Oral | ~4% | [1][3] |

| Cmax (Aerosol) | Dog (tracheostomized) | Tracheal | 13.3 ± 0.9 ng/mL (5 mg dose) | [8] |

| AUC₀₋₂₄ (Aerosol) | Dog (tracheostomized) | Tracheal | 33.2 ± 10.6 h·ng/mL (5 mg dose) | [8] |

| Lung Bioavailability (Aerosol) | Dog | Tracheal | 34% (compared to IV) | [8] |

| Lung Bioavailability (Solution) | Dog | Intratracheal | ~75% | [8] |

The low oral bioavailability of this compound is attributed to extensive first-pass metabolism in the liver.[1][3] To overcome this limitation, alternative delivery routes such as oral inhalation have been explored, which significantly increase its bioavailability.[1][8]

Safety Pharmacology and Toxicology

A comprehensive evaluation of the safety profile of a new chemical entity is a critical component of preclinical development. This includes safety pharmacology studies to assess effects on vital organ systems and toxicology studies to identify potential target organ toxicities.

Safety Pharmacology

The core battery of safety pharmacology studies investigates the potential adverse effects on the central nervous, cardiovascular, and respiratory systems.

-

Central Nervous System (CNS): CNS safety is typically evaluated using a Functional Observational Battery (FOB) or a modified Irwin test in rodents. These assessments monitor for changes in behavior, coordination, sensory and motor reflex responses, and body temperature.[9]

-

Cardiovascular System: Cardiovascular safety is assessed in conscious, unrestrained animals, often dogs or non-human primates, using telemetry to continuously monitor electrocardiogram (ECG), heart rate, and blood pressure.[10] An in vitro hERG assay is also a standard component to evaluate the potential for QT interval prolongation.[10]

-

Respiratory System: Respiratory function, including respiratory rate and tidal volume, is typically evaluated in conscious rodents using whole-body plethysmography.[10][11]

Toxicology

-

Repeat-Dose Toxicity: These studies are conducted in both a rodent and a non-rodent species to identify potential target organs of toxicity following repeated administration of the drug over various durations.

-

Genotoxicity: A battery of tests is performed to assess the potential of the compound to cause genetic damage. This typically includes an Ames test for bacterial mutagenicity, an in vitro chromosomal aberration assay in mammalian cells, and an in vivo micronucleus test in rodents.

-

Reproductive Toxicology: These studies evaluate the potential effects of the drug on fertility and early embryonic development, embryo-fetal development, and pre- and postnatal development.

Visualizations

Signaling Pathway

Caption: Dopamine D1 Receptor Signaling Pathway Activated by A-86929.

Experimental Workflow

Caption: General Preclinical Pharmacology Workflow for this compound.

Conclusion

The preclinical data for this compound and its active metabolite, A-86929, demonstrate a profile of a potent and selective D1 receptor full agonist. The in vitro studies confirm its mechanism of action and high selectivity, while the in vivo efficacy studies in relevant animal models of Parkinson's disease, cocaine addiction, and cognitive impairment highlight its therapeutic potential. The pharmacokinetic profile, characterized by rapid prodrug conversion and low oral bioavailability, has necessitated the exploration of alternative delivery methods. While specific safety and toxicology data are limited in the public domain, the progression of this compound to clinical trials suggests an acceptable safety profile was established in preclinical species. This comprehensive preclinical package has been instrumental in understanding the therapeutic possibilities and challenges of targeting the dopamine D1 receptor.

References

- 1. researchgate.net [researchgate.net]

- 2. ABT-431: the diacetyl prodrug of A-86929, a potent and selective dopamine D1 receptor agonist: in vitro characterization and effects in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Adrogolide HCl (ABT-431; DAS-431), a prodrug of the dopamine D1 receptor agonist, A-86929: preclinical pharmacology and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Discovery of Novel Selective D1 Dopaminergic Agonists: A-68930, A-77636, A-86929, and ABT-413 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A-86929 - Wikipedia [en.wikipedia.org]

- 6. biorxiv.org [biorxiv.org]

- 7. | BioWorld [bioworld.com]

- 8. Pulmonary delivery of a dopamine D-1 agonist, ABT-431, in dogs and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. attentivescience.com [attentivescience.com]

- 10. altasciences.com [altasciences.com]

- 11. Nonclinical Safety Pharmacology - ITR Laboratories Canada Inc. [itrlab.com]

Preclinical Pharmacology of Adrogolide Hydrochloride: An In-Depth Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrogolide Hydrochloride (formerly known as ABT-431) is a prodrug that is rapidly converted in vivo to its active metabolite, A-86929.[1][2][3] A-86929 is a potent and selective full agonist of the dopamine D1 receptor.[1][2][4] Developed as a potential therapeutic agent for neurological and psychiatric disorders, particularly Parkinson's disease and cocaine addiction, its preclinical evaluation has provided significant insights into the role of D1 receptor agonism in these conditions.[1][5] This technical guide provides a comprehensive review of the preclinical pharmacology of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing critical pathways and workflows.

Mechanism of Action & In Vitro Pharmacology

This compound is chemically more stable than its active metabolite, A-86929.[2] In plasma, it undergoes rapid conversion to A-86929, with a half-life of less than one minute.[1][2] A-86929 exhibits high affinity and selectivity for the dopamine D1 receptor.

Receptor Binding and Functional Activity

The in vitro pharmacological profile of A-86929 has been characterized through receptor binding and functional assays.

Table 1: In Vitro Receptor Binding and Functional Activity of A-86929

| Parameter | Value | Species/System | Reference |

| Receptor Binding | |||

| D1 Receptor Affinity (pKi) | 7.3 | Rat Caudate Homogenate | [4] |

| D1 vs. D2 Receptor Selectivity (Binding) | ~20-fold | Not Specified | [2] |

| Functional Activity | |||

| D1 vs. D2 Receptor Selectivity (Functional Assay) | >400-fold | In vitro functional assays | [1][2][3] |

| D1 Receptor Agonist Activity | Full Agonist | In vitro functional assays | [1][2] |

Experimental Protocols:

-

Receptor Binding Assays: The affinity of A-86929 for the D1 receptor was determined using homogenized rat caudate tissue. The assay measured the competition of A-86929 with a radiolabeled D1-selective antagonist, [¹²⁵I]SCH23982, for binding to the receptors. The pKi value was calculated from the concentration of A-86929 required to displace 50% of the radioligand.[4]

-

Functional Assays: The functional selectivity of A-86929 was assessed in vitro. While the specific functional assay is not detailed in the provided search results, such assays typically involve measuring the downstream signaling effects of receptor activation, such as changes in cyclic AMP (cAMP) levels in cells expressing the target receptor. The greater than 400-fold selectivity for D1 over D2 receptors was determined by comparing the relative potencies of A-86929 in these functional assays.[1][2][6]

In Vivo Pharmacology & Efficacy Models

The therapeutic potential of this compound has been evaluated in several well-established animal models of neurological disorders.

Parkinson's Disease Models

-

6-Hydroxydopamine (6-OHDA)-Lesioned Rat Model: This model mimics the dopamine depletion seen in Parkinson's disease by inducing a unilateral lesion of the nigrostriatal pathway. A-86929 and its prodrug, this compound, have been shown to induce contralateral rotations in these animals, a behavioral response indicative of dopamine receptor stimulation in the denervated striatum.[2]

-

MPTP-Lesioned Primate Model: The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is used to create a primate model that closely recapitulates the motor symptoms of Parkinson's disease. In MPTP-lesioned marmosets, this compound improved behavioral disability and locomotor activity scores.[1][3] Notably, in preclinical studies, it was as effective as levodopa in alleviating motor signs but with a reduced propensity for inducing dyskinesia.[7]

Table 2: In Vivo Efficacy of this compound and A-86929 in Parkinson's Disease Models

| Model | Species | Compound | Endpoint | Result | Reference |

| 6-OHDA Lesion | Rat | A-86929 | Contralateral Rotation | ED₅₀ = 0.24 µmol/kg s.c. | [2] |

| 6-OHDA Lesion | Rat | Adrogolide HCl | Contralateral Rotation | ED₅₀ = 0.54 µmol/kg s.c. | [2] |

| MPTP Lesion | Marmoset | Adrogolide HCl | Behavioral Disability & Locomotor Activity | Dose-dependent improvement; Minimum effective dose = 0.10 µmol/kg s.c. | [2] |

Experimental Protocols:

-

6-OHDA-Lesioned Rat Model: Adult male rats receive a unilateral injection of 6-hydroxydopamine into the medial forebrain bundle or the substantia nigra to selectively destroy dopamine neurons on one side of the brain. After a recovery period, the animals are administered the test compound, and the number of full contralateral (away from the lesioned side) rotations is counted over a specified time period as a measure of dopaminergic activity.

-

MPTP-Lesioned Primate Model: Marmosets or other non-human primates are treated with MPTP, which selectively destroys dopaminergic neurons in the substantia nigra, leading to the development of parkinsonian symptoms. Behavioral assessments, including locomotor activity and disability scores, are used to evaluate the efficacy of therapeutic interventions.

Other CNS Disorders

-

Cocaine Addiction Models: In a rodent model of cocaine craving and relapse, this compound was found to attenuate cocaine-seeking behavior without inducing this behavior on its own.[1][3]

-

Cognitive Deficit Models: this compound has been shown to reverse haloperidol-induced cognitive deficits in monkeys, suggesting a potential therapeutic role in treating cognitive dysfunction.[1]

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its rapid conversion to the active metabolite A-86929 and its route-dependent bioavailability.

Table 3: Pharmacokinetic Parameters of this compound

| Parameter | Species | Route | Value | Reference |

| Conversion to A-86929 | In vitro (plasma) | - | t½ < 1 minute | [1][2] |

| Oral Bioavailability | Human | Oral | ~4% | [1][3] |

| Cmax (Aerosol) | Dog (tracheostomized) | Tracheal | 13.3 ± 0.9 ng/mL (5 mg dose) | [8] |

| AUC₀₋₂₄ (Aerosol) | Dog (tracheostomized) | Tracheal | 33.2 ± 10.6 h·ng/mL (5 mg dose) | [8] |

| Lung Bioavailability (Aerosol) | Dog | Tracheal | 34% (compared to IV) | [8] |

| Lung Bioavailability (Solution) | Dog | Intratracheal | ~75% | [8] |

The low oral bioavailability of this compound is attributed to extensive first-pass metabolism in the liver.[1][3] To overcome this limitation, alternative delivery routes such as oral inhalation have been explored, which significantly increase its bioavailability.[1][8]

Safety Pharmacology and Toxicology

A comprehensive evaluation of the safety profile of a new chemical entity is a critical component of preclinical development. This includes safety pharmacology studies to assess effects on vital organ systems and toxicology studies to identify potential target organ toxicities.

Safety Pharmacology

The core battery of safety pharmacology studies investigates the potential adverse effects on the central nervous, cardiovascular, and respiratory systems.

-

Central Nervous System (CNS): CNS safety is typically evaluated using a Functional Observational Battery (FOB) or a modified Irwin test in rodents. These assessments monitor for changes in behavior, coordination, sensory and motor reflex responses, and body temperature.[9]

-

Cardiovascular System: Cardiovascular safety is assessed in conscious, unrestrained animals, often dogs or non-human primates, using telemetry to continuously monitor electrocardiogram (ECG), heart rate, and blood pressure.[10] An in vitro hERG assay is also a standard component to evaluate the potential for QT interval prolongation.[10]

-

Respiratory System: Respiratory function, including respiratory rate and tidal volume, is typically evaluated in conscious rodents using whole-body plethysmography.[10][11]

Toxicology

-

Repeat-Dose Toxicity: These studies are conducted in both a rodent and a non-rodent species to identify potential target organs of toxicity following repeated administration of the drug over various durations.

-

Genotoxicity: A battery of tests is performed to assess the potential of the compound to cause genetic damage. This typically includes an Ames test for bacterial mutagenicity, an in vitro chromosomal aberration assay in mammalian cells, and an in vivo micronucleus test in rodents.

-

Reproductive Toxicology: These studies evaluate the potential effects of the drug on fertility and early embryonic development, embryo-fetal development, and pre- and postnatal development.

Visualizations

Signaling Pathway

Caption: Dopamine D1 Receptor Signaling Pathway Activated by A-86929.

Experimental Workflow

Caption: General Preclinical Pharmacology Workflow for this compound.

Conclusion

The preclinical data for this compound and its active metabolite, A-86929, demonstrate a profile of a potent and selective D1 receptor full agonist. The in vitro studies confirm its mechanism of action and high selectivity, while the in vivo efficacy studies in relevant animal models of Parkinson's disease, cocaine addiction, and cognitive impairment highlight its therapeutic potential. The pharmacokinetic profile, characterized by rapid prodrug conversion and low oral bioavailability, has necessitated the exploration of alternative delivery methods. While specific safety and toxicology data are limited in the public domain, the progression of this compound to clinical trials suggests an acceptable safety profile was established in preclinical species. This comprehensive preclinical package has been instrumental in understanding the therapeutic possibilities and challenges of targeting the dopamine D1 receptor.

References

- 1. researchgate.net [researchgate.net]

- 2. ABT-431: the diacetyl prodrug of A-86929, a potent and selective dopamine D1 receptor agonist: in vitro characterization and effects in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Adrogolide HCl (ABT-431; DAS-431), a prodrug of the dopamine D1 receptor agonist, A-86929: preclinical pharmacology and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Discovery of Novel Selective D1 Dopaminergic Agonists: A-68930, A-77636, A-86929, and ABT-413 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A-86929 - Wikipedia [en.wikipedia.org]

- 6. biorxiv.org [biorxiv.org]

- 7. | BioWorld [bioworld.com]

- 8. Pulmonary delivery of a dopamine D-1 agonist, ABT-431, in dogs and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. attentivescience.com [attentivescience.com]

- 10. altasciences.com [altasciences.com]

- 11. Nonclinical Safety Pharmacology - ITR Laboratories Canada Inc. [itrlab.com]

A-86929: A Technical Guide to its Dopamine D1 Receptor Agonist Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-86929 is a potent and selective full agonist of the dopamine (B1211576) D1 receptor.[1] Developed initially as a potential therapeutic agent for Parkinson's disease, it has been extensively studied in preclinical models of neurological and substance use disorders. This technical guide provides a comprehensive overview of the pharmacological activity of A-86929, focusing on its receptor binding profile, functional efficacy, and the signaling pathways it modulates. Detailed experimental protocols for key assays are provided to facilitate further research and drug development efforts.

Core Pharmacological Data

The following tables summarize the key quantitative data regarding the binding affinity, selectivity, and functional potency of A-86929.

Table 1: Receptor Binding Affinity and Selectivity Profile of A-86929

| Receptor | Kᵢ (nM) | Selectivity vs. D1 | Reference |

| Dopamine D1 | ~50 (pKi = 7.3) | - | [1] |

| Dopamine D2 | > 1000 | >20-fold (binding) | [2] |

| Dopamine D3 | Not Reported | Not Reported | |

| Dopamine D4 | Not Reported | Not Reported | |

| Dopamine D5 | Not Reported | Not Reported |

Note: The pKi of 7.3 corresponds to a Ki of approximately 50 nM. The selectivity for D1 over D2 receptors is significantly higher in functional assays.

Table 2: In Vitro Functional Efficacy of A-86929

| Assay | Cell Line | Parameter | Value | Reference |